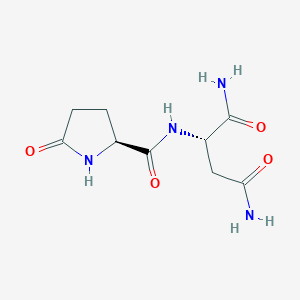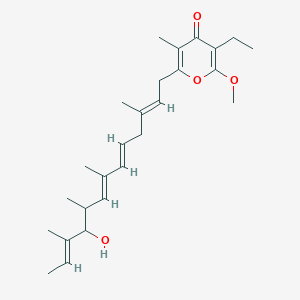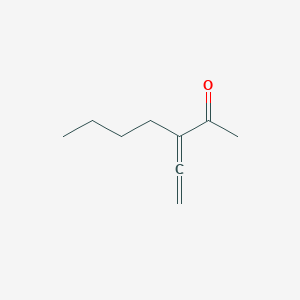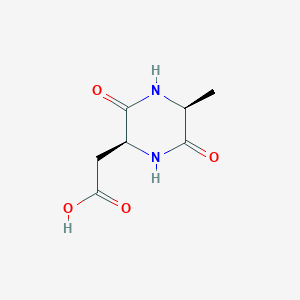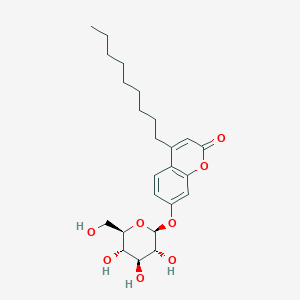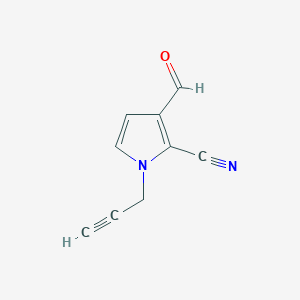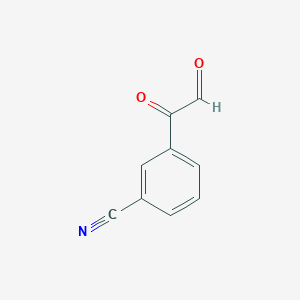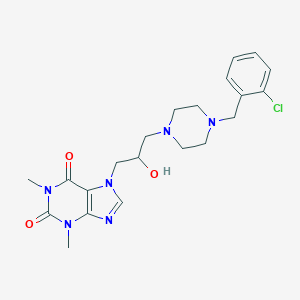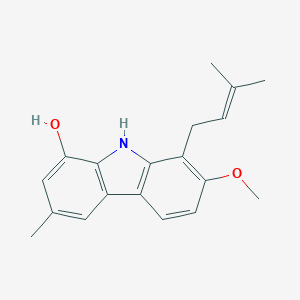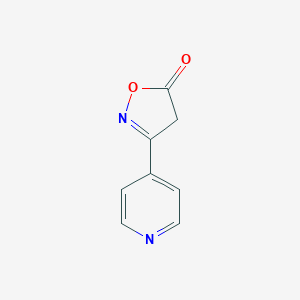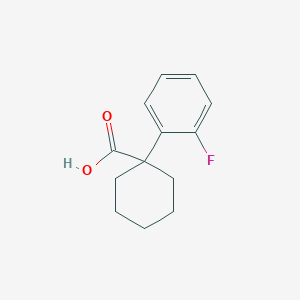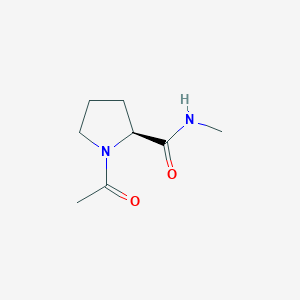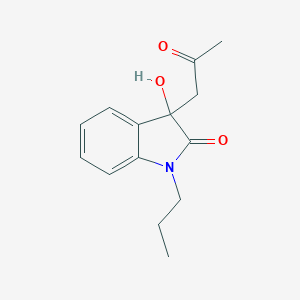
3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one
Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one involves green and facile strategies, utilizing catalytic and eco-friendly methods. For instance, a novel ninhydrin derivative was synthesized using acetic acid as a catalyst, highlighting a sustainable approach to synthesizing complex organic molecules (Ghalib et al., 2019). Another study presented the eco-friendly synthesis of 3-hydroxy-3-nitromethyl-1,3-dihydro-indol-2-one, emphasizing the use of Henry reaction and characterization through NMR and MS techniques (Chen et al., 2010).
Molecular Structure Analysis
Molecular structure determination plays a crucial role in understanding the properties and reactivity of compounds. Single crystal X-ray diffraction and spectral analysis have been extensively used for this purpose. The crystal structure of related compounds shows significant intermolecular interactions, contributing to their stability and reactivity (Ghalib et al., 2019). Moreover, DFT/B3LYP method with a 6-311++G(d,p) basis set has been utilized to optimize molecular structures and calculate structural parameters, providing insights into the electronic properties of these molecules.
Chemical Reactions and Properties
The chemical reactivity of 3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one derivatives includes various transformations such as stereospecific reduction, cyclization, and hydroxyfunctionalization. These reactions are pivotal for generating structurally diverse compounds with potential utility in different chemical domains. The stereospecific reduction of 3-hydroxy-3H-indoles to indoline derivatives showcases the versatility of these compounds in synthetic chemistry (Berti et al., 1980).
Scientific Research Applications
Synthesis and Characterization
- The compound has been utilized in the efficient synthesis of 3-(1,3,4-oxadiazol-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-ones, showcasing its utility in three-component synthetic processes. These synthesized compounds are significant in various chemical reactions and applications (Adib et al., 2010).
Reactivity and Chemical Properties
- The reactivity of related hydroxyketones derived from 3-hydroxy-1,3-dihydro-2H-indol-2-ones is explored, indicating potential in diverse chemical transformations. This includes reactions like oxidation, which can be pivotal in synthetic chemistry (Desarbre et al., 1996).
- Another study demonstrates the use of a Lewis acid to generate the quasi-antiaromatic 2H-indol-2-one ring system from a 3-hydroxy-substituted 1,3-dihydroindol-2-one, leading to various substituted oxindoles and spiro-substituted oxindoles (England et al., 2007).
Antimicrobial Applications
- Synthesized compounds derived from 3-hydroxy-1,3-dihydro-2H-indol-2-ones demonstrated significant antimicrobial activity against a range of microorganisms. This indicates its potential application in developing new antimicrobial agents (El-Gendy & Ahmedy, 2000).
Eco-Friendly Synthesis
- An eco-friendly method was developed for synthesizing 3-hydroxy-3-nitromethyl-1,3-dihydro-indol-2-one, highlighting the potential of this compound in green chemistry applications. The study also includes the crystal structure analysis, contributing to understanding its molecular interactions (Chen et al., 2010).
Indolecarbonyl Coupling Reactions
- The compound has been used in indolecarbonyl coupling reactions promoted by samarium diiodide, indicating its role in synthesizing complex indole derivatives that have potential pharmaceutical applications (Lin et al., 1998).
Antitumor Activity
- A study on the synthesis of related indole derivatives showed potential antitumor activity, suggesting that derivatives of 3-hydroxy-1,3-dihydro-2H-indol-2-one could be valuable in cancer research (Nguyen et al., 1990).
Novel Synthetic Methods
- The compound has been involved in various novel synthetic methods, such as the synthesis of 2-aryl-3-hydroxy-6,7-dihydro-1H-indol-4(5H)-ones via a one-pot, three-component reaction. This highlights its versatility in synthetic organic chemistry (Khalafy et al., 2014).
Safety And Hazards
- Toxicity : Assess its toxicity using in vitro and in vivo models.
- Environmental Impact : Investigate its persistence and potential harm to ecosystems.
- Handling Precautions : Provide guidelines for safe handling and storage.
Future Directions
- Biological Activity : Explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
- Drug Development : Investigate its pharmacokinetics and pharmacodynamics.
- Structure-Activity Relationship : Modify its structure to enhance desired properties.
- Industrial Applications : Assess its use in materials science or catalysis.
properties
IUPAC Name |
3-hydroxy-3-(2-oxopropyl)-1-propylindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-8-15-12-7-5-4-6-11(12)14(18,13(15)17)9-10(2)16/h4-7,18H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOANHZQZDVVMAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387401 | |
| Record name | 3-Hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one | |
CAS RN |
107864-79-9 | |
| Record name | 3-Hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



